3-(1-Methylpiperidinium-1-yl)propane-1-sulfonate is a chemical compound characterized by the presence of a piperidinium group attached to a propane chain, which in turn is linked to a sulfonate group. Its chemical formula is , and it has a molecular weight of approximately 221.32 g/mol. This compound is notable for its role as an ammonium betaine derivative of 3-(piperidin-1-yl)propane-1-sulfonic acid, placing it within a class of non-detergent sulfobetaines that are often utilized in biochemical applications due to their surfactant properties .
This compound exhibits significant biological activity, particularly in the context of cellular interactions and biochemical assays. Its ability to form stable complexes with biomolecules such as proteins and nucleic acids makes it valuable for:
The synthesis of 3-(1-Methylpiperidinium-1-yl)propane-1-sulfonate typically involves the following steps:
3-(1-Methylpiperidinium-1-yl)propane-1-sulfonate has several applications across different fields:
Studies on the interactions of 3-(1-Methylpiperidinium-1-yl)propane-1-sulfonate with biological macromolecules indicate its ability to stabilize proteins and nucleic acids. This property enhances its utility in biochemical assays where maintaining structural integrity is crucial. Additionally, its surfactant characteristics allow it to facilitate interactions between biomolecules, promoting effective binding during experimental procedures .
In comparison with other compounds, 3-(1-Methylpiperidinium-1-yl)propane-1-sulfonate stands out due to its unique structural features and functional properties. Here are some similar compounds:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
3-(Piperidin-1-yl)propane-1-sulfonic acid | Piperidine attached to propane sulfonic acid | Commonly used as a buffer but less stable than the methyl derivative. |
NDSB 201 | Ammonium betaine derivative | Known for enhanced solubility but lacks specific biological interactions. |
1-(3-Sulfopropyl)pyridinium hydroxide | Hydroxide group replaces sulfonate | Different buffering capacity compared to sulfonate forms. |
These comparisons highlight that while similar compounds may share structural elements, 3-(1-Methylpiperidinium-1-yl)propane-1-sulfonate's stability and ability to interact with biomolecules make it particularly valuable for scientific research applications .
Corrosive